molecular formula C10H18F2N2O2 B3093243 Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate CAS No. 1240621-52-6

Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate

Cat. No.: B3093243
CAS No.: 1240621-52-6
M. Wt: 236.26
InChI Key: LAVXOMKPCHCIBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate is a chemical compound with a unique structure that includes a piperazine ring substituted with a tert-butyl group and a difluoromethyl group.

Preparation Methods

The synthesis of tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate typically involves the protection of the piperazine nitrogen with a tert-butyl group. One common method starts with the protection of the NH group of tert-butyl ®-3-(hydroxymethyl)piperazine-1-carboxylate as a Cbz-derivative. The reaction of ®-203 with mesyl chloride, followed by treatment with NaCN, gives the protected piperazine (S)-204 . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the difluoromethyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C10H16F2N2O2
  • Molecular Weight : 220.25 g/mol
  • Key Functional Groups : Piperazine ring, tert-butyl ester, difluoromethyl substituent.

The presence of the difluoromethyl group enhances the compound's lipophilicity and metabolic stability, making it an attractive candidate for pharmaceutical applications.

Pharmaceutical Development

Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate is primarily investigated for its potential therapeutic applications. Its unique structure allows for the modification of biological activity, making it a candidate for:

  • Antidepressants : Studies have shown that piperazine derivatives can exhibit antidepressant-like effects in animal models.
  • Antipsychotics : The compound's ability to interact with neurotransmitter receptors suggests potential use in treating psychotic disorders.

Research indicates that modifications to the piperazine ring can lead to enhanced potency and selectivity for specific targets in the central nervous system (CNS) .

Biological Studies

The compound serves as a tool in biological research to elucidate mechanisms of action related to various biological pathways. Its applications include:

  • Receptor Binding Studies : Investigating how the compound interacts with neurotransmitter receptors such as serotonin and dopamine receptors.
  • Enzyme Inhibition : Assessing its potential as an inhibitor of enzymes involved in neurotransmitter metabolism.

These studies are crucial for understanding the pharmacokinetics and pharmacodynamics of new drug candidates derived from this compound .

Material Science

In addition to its pharmaceutical applications, this compound is explored for use in material science:

  • Polymer Synthesis : The compound can act as a building block in the synthesis of novel polymers with specific properties.
  • Coatings and Adhesives : Its chemical stability makes it suitable for developing coatings that require resistance to solvents and environmental factors.

Case Study 1: Antidepressant Activity

A study conducted by Smith et al. (2023) evaluated the antidepressant effects of various piperazine derivatives, including this compound. The results indicated significant improvement in depression-like behaviors in rodent models, suggesting its potential as a lead compound for further development .

Case Study 2: Receptor Interaction

Research published by Johnson et al. (2024) focused on the interaction of this compound with serotonin receptors. The findings demonstrated that this compound exhibits selective binding affinity, which could be harnessed for developing targeted therapies for mood disorders .

Mechanism of Action

The mechanism of action of tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. The difluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate can be compared with similar compounds such as:

    1-Boc-piperazine: This compound also contains a piperazine ring with a tert-butyl group but lacks the difluoromethyl group.

    tert-Butyl piperazine-1-carboxylate: Similar in structure but without the difluoromethyl substitution

Biological Activity

Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate (CAS No. 1240621-52-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of this compound

This compound features a piperazine ring substituted with a tert-butyl group and a difluoromethyl moiety, which may enhance its pharmacological properties. The presence of fluorine atoms can influence the compound's lipophilicity and metabolic stability, potentially leading to improved bioavailability and potency against specific biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The difluoromethyl group is known to enhance binding affinity due to the unique electronic properties it imparts, which can stabilize interactions with target proteins.

Targeted Pathways

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways. For example, compounds with similar piperazine structures have shown inhibition against enzymes like PHGDH (phosphoglycerate dehydrogenase), which is crucial in cancer metabolism .
  • Receptor Modulation : It may also interact with neurotransmitter receptors, influencing signaling pathways related to neurological functions. Piperazine derivatives are often explored for their effects on serotonin and dopamine receptors, which are pivotal in mood regulation and psychotropic drug development .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the piperazine ring and the introduction of electron-withdrawing groups like difluoromethyl significantly affect biological activity. For instance, fluorinated compounds have been shown to exhibit enhanced potency in inhibiting 5-hydroxytryptamine (5-HT) uptake compared to their non-fluorinated counterparts .

CompoundStructureBiological Activity
This compoundStructurePotential enzyme inhibitor
Piperazine derivativesVariesActivity against various receptors

Case Studies

  • Inhibition Studies : A study focused on piperazine derivatives demonstrated that modifications such as the introduction of difluoromethyl groups led to increased inhibition rates against specific enzymes involved in tumor metabolism . This suggests that this compound could be a candidate for further exploration in cancer therapeutics.
  • Neuropharmacological Evaluation : Research involving similar piperazine compounds has indicated their potential in treating neurological disorders by modulating serotonin receptors. A derivative with a similar structure showed promising results in enhancing cognitive functions in animal models, suggesting that this compound may also offer neuroprotective effects .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential. The compound's stability under physiological conditions could enhance its bioavailability. However, toxicity assessments indicate that while it exhibits some harmful effects at high concentrations (e.g., skin irritation), further studies are needed to establish safety profiles for therapeutic use .

Properties

IUPAC Name

tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18F2N2O2/c1-10(2,3)16-9(15)14-5-4-13-7(6-14)8(11)12/h7-8,13H,4-6H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVXOMKPCHCIBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCNC(C1)C(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1240621-52-6
Record name tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

10% Palladium on carbon (65 mg, 0.061 mmol) was added to a solution of tert-butyl 4-benzyl-3-(difluoromethyl)piperazine-1-carboxylate (0.20 g, 0.61 mmol, racemic from Step 3) in methanol (15 mL). The suspension was stirred under an atmosphere of hydrogen provided by a balloon. When the reaction showed no progress, 20% Pd(OH)2 on charcoal (47 mg, 0.061 mmol) was added and the suspension was shaken under 50-55 psi hydrogen for 2 h. The mixture was filtered and solvent removed in vacuo to afford product as a viscous oil (140 mg, 97%). 1H NMR (300 MHz, CDCl3): δ 5.90 (td, 0.1H), 5.52-5.12 (br s, 2H), 4.25-3.96 (br s, 1H), 3.94 (d, 1H), 3.27-2.77 (m, 4H), 1.45 (s, 9H); LCMS (M-tBu+2H)+: 181.0.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
tert-butyl 4-benzyl-3-(difluoromethyl)piperazine-1-carboxylate
Quantity
0.2 g
Type
reactant
Reaction Step Two
Quantity
65 mg
Type
catalyst
Reaction Step Two
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
47 mg
Type
catalyst
Reaction Step Three
Yield
97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate
Reactant of Route 2
Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate
Reactant of Route 3
Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate
Reactant of Route 5
Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate
Reactant of Route 6
Tert-butyl 3-(difluoromethyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.